N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(5-chloro-2-methylphenyl)alaninamide
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Overview
Description
N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(5-chloro-2-methylphenyl)alaninamide is a complex organic compound that belongs to the class of triazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(5-chloro-2-methylphenyl)alaninamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazine core, followed by the introduction of the fluorophenyl and chloromethylphenyl groups. Common reagents used in these reactions include chlorinating agents, amines, and coupling reagents. The reaction conditions often involve elevated temperatures and the use of solvents such as dichloromethane or dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as crystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(5-chloro-2-methylphenyl)alaninamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions often performed in anhydrous conditions.
Substitution: Halogens, nitrating agents, or alkylating agents; reactions may require catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(5-chloro-2-methylphenyl)alaninamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N2-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(5-chloro-2-methylphenyl)alaninamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N~2~-{4,6-bis[(4-chlorophenyl)amino]-1,3,5-triazin-2-yl}-N-(5-chloro-2-methylphenyl)alaninamide
- N~2~-{4,6-bis[(4-bromophenyl)amino]-1,3,5-triazin-2-yl}-N-(5-chloro-2-methylphenyl)alaninamide
- N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(5-chloro-2-methylphenyl)alaninamide
Uniqueness
N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(5-chloro-2-methylphenyl)alaninamide is unique due to the presence of fluorine atoms on the phenyl rings, which can significantly influence its chemical reactivity and biological activity. The combination of fluorine and chlorine substituents provides a distinct set of properties that can be leveraged for specific applications in research and industry.
Properties
Molecular Formula |
C25H22ClF2N7O |
---|---|
Molecular Weight |
509.9 g/mol |
IUPAC Name |
2-[[4,6-bis(4-fluoroanilino)-1,3,5-triazin-2-yl]amino]-N-(5-chloro-2-methylphenyl)propanamide |
InChI |
InChI=1S/C25H22ClF2N7O/c1-14-3-4-16(26)13-21(14)32-22(36)15(2)29-23-33-24(30-19-9-5-17(27)6-10-19)35-25(34-23)31-20-11-7-18(28)8-12-20/h3-13,15H,1-2H3,(H,32,36)(H3,29,30,31,33,34,35) |
InChI Key |
KYQUQZRIHZFRMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(C)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)F)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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